N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 393.47 g/mol. This compound exhibits various biological activities, particularly in the field of antibacterial research, and is classified as a hybrid antimicrobial agent due to its structural features that allow it to interact with multiple biological targets.
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions, starting from simpler thiazole and pyrazole derivatives. The synthesis can be achieved through the following general steps:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) are crucial for optimizing yield and purity but are often proprietary or detailed in specialized literature .
The molecular structure of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can be represented using various chemical notation systems:
InChI=1S/C20H19N5O2S/c1-3-27-16-8-6-9-17-18(16)22-20(28-17)25(13-14-7-4-5-11-21-14)19(26)15-10-12-24(2)23-15/h4-12H,3,13H2,1-2H3
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NN(C=C4)C
These notations provide a systematic way to describe the compound's structure, including its functional groups and stereochemistry.
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo several chemical reactions relevant to its biological activity:
The mechanism of action for N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is believed to involve multiple pathways:
The physical properties of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide include:
Key chemical properties include:
Relevant data from studies indicate that modifications to the substituents on the thiazole or pyrazole rings can significantly affect both solubility and stability .
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
This compound exemplifies the potential of hybrid antimicrobials in addressing the growing concern of antibiotic resistance in pathogenic bacteria.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: